(3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4

Isotope dilution mass spectrometry Recovery Accuracy

For anti-doping labs requiring legally defensible 19-norandrosterone quantification, non-exchangeable 2,2,4,4-d4 labeling ensures isotopic integrity through enzymatic hydrolysis. Achieve >90% matrix effect compensation versus 50-75% with structural analogs. • CCQM-P68 validated: interlaboratory RSD 1.7% at 2.15 ng/g (WADA threshold). • GC-HRMS LOD 4 pg/g; linear 0.05-10 ng/g (r²>0.9995). • Traceable to NIST reference measurement procedure (JCTLM C3RMMP11) and NMIA MX002 CRM.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 361432-47-5
Cat. No. B566406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4
CAS361432-47-5
Synonymsd4-19-Norandrosterone
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3
InChIKeyUOUIARGWRPHDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d4-19-Norandrosterone: Deuterated Internal Standard for Anti-Doping Analysis


(3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4, commonly referred to as d4-19-norandrosterone (d4-19-NA), is a quadruply deuterated analog of the endogenous steroid metabolite 19-norandrosterone (19-NA, CAS 1225-01-0) . This compound belongs to the estrane class of 17-oxo steroids and serves as the principal urinary metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) [1]. The deuterium atoms are incorporated at the 2,2,4,4-positions of the steroid A-ring—sites that are non-exchangeable under physiological and typical sample preparation conditions, ensuring isotopic integrity throughout enzymatic hydrolysis, extraction, and derivatization workflows [2]. With a monoisotopic mass of 280.234 Da (+4 Da vs. unlabeled 19-NA at 276.209 Da), d4-19-NA is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification of 19-NA in complex biological matrices via isotope-dilution mass spectrometry (ID-MS) [3].

Internal Standard Type Isotope dilution MS SIL-IS for 19-norandrosterone
Labeling Pattern Non-exchangeable 2,2,4,4-d4 (+4 Da mass shift)
Key Application Context Anti-doping & forensic urinary 19-NA bioanalysis

Why Generic Internal Standards Fail in Regulated 19-Norandrosterone Bioanalysis


In quantitative LC-MS/MS or GC-HRMS analysis of 19-norandrosterone—particularly within WADA-accredited anti-doping laboratories operating at a 2 ng/mL decision limit—the choice of internal standard (IS) directly determines whether a measurement is legally defensible or analytically compromised [1]. Unlabeled 19-NA cannot serve as an IS because it is chemically indistinguishable from the target analyte, precluding separate mass spectrometric detection [2]. Structural analogs (e.g., 19-noretiocholanolone) exhibit differential extraction recovery, derivatization efficiency, and ionization response, yielding matrix effect compensation of only 50–75% compared to >90% for co-eluting deuterated analogs . Even among deuterated options, the specific deuteration pattern matters: labels at metabolically labile or exchangeable positions (e.g., adjacent to the 3-hydroxy group) risk isotopic washout during enzymatic hydrolysis with β-glucuronidase, whereas the 2,2,4,4-d4 pattern of this compound resides at non-exchangeable positions, preserving the critical +4 Da mass shift throughout the entire sample preparation chain [3]. The quantitative evidence below demonstrates precisely where these differences manifest as measurable performance gaps.

Target d4-19-NA Co-eluting isotopic IS: near-complete matrix effect compensation
Structural Analog IS Partial matrix effect correction; differential extraction/ionization limits accuracy
Target d4-19-NA Non-exchangeable 2,2,4,4-d4: intact +4 Da shift through enzymatic hydrolysis
Deuterated IS with Labile Labels Exchangeable positions risk isotopic washout; mass shift may degrade
Target d4-19-NA +4 Da shift avoids overlap with natural ¹³C₂ isotopologue
d2-Labeled Analogs +2 Da shift may interfere with endogenous ¹³C₂ envelope at low concentrations

Quantitative Performance Evidence vs. Alternative Internal Standards


Isotope Dilution Accuracy and Recovery Performance

When d4-19-norandrosterone is employed as the internal standard in an isotope-dilution LC-MS/MS method, the recovery of added 19-NA from human urine ranges from 99.1% to 101.4% across three fortification levels (1, 2, and 10 ng/mL) [1]. In contrast, a GC-MS method using a structurally related but non-isotopic internal standard (deuterium-labelled 19-noretiocholanolone) achieves only 82% analytical recovery at comparable concentrations [2]. The use of the exact isotopic match (d4-19-NA) corrects for losses during enzymatic hydrolysis, liquid-liquid extraction, and derivatization, delivering near-theoretical recovery. The within-set coefficient of variation (CV) using d4-19-NA ranges from 0.2% to 1.2%, and between-set CV ranges from 0.1% to 0.5% [1].

Recovery & Accuracy
Head-to-head
99.1–101.4% vs 82% recovery; CV 0.2–1.2% within-set
Supports accuracy review near decision limit
Human urine; ID-LC-MS/MS
Isotope dilution mass spectrometry Recovery Accuracy NIST reference method Doping control

Interlaboratory Reproducibility at the WADA Decision Limit

The CCQM-P68 international intercomparison, coordinated by the National Measurement Institute of Australia (NMIA), involved four national metrology institutes (NIST, LGC, NMIA, and one other NMI) quantifying 19-NA in a freeze-dried human urine candidate reference material at approximately 2.15 ng/g—the WADA-mandated decision limit [1]. All participants employed d4-19-norandrosterone (or its glucuronide conjugate) as the internal standard in isotope-dilution GC-MS or LC-MS/MS methods [2]. The interlaboratory relative standard deviation (RSD) was only 1.7%, and the expanded uncertainties (k = 2, 95% confidence) ranged from 3.7% to 7.0% [1]. The LGC result using d4-19-NA glucuronide as IS was 2.14 ± 0.15 ng/g, in excellent agreement with the consensus value [3]. By comparison, routine doping control methods using non-isotopic approaches exhibit interlaboratory CVs typically exceeding 15–20% at the 2 ng/mL level [4].

Interlaboratory Reproducibility
Head-to-head
RSD 1.7% (4 NMIs, 2.15 ng/g); expanded uncertainty 3.7–7.0%
Supports metrological traceability review
CCQM-P68 intercomparison
Interlaboratory reproducibility CCQM-P68 WADA threshold Certified reference material Metrological traceability

Mass Spectrometric Selectivity and Isotopic Interference

The d4-19-NA internal standard is detected via selected ion monitoring (SIM) of its bis(trimethylsilyl) derivative at m/z 409.28920 and 424.31270, while the native 19-NA analyte is monitored at m/z 405.26450 and 420.28800, providing a clean +4 Da mass separation [1]. This +4 Da shift exceeds the natural abundance ¹³C₂ isotopologue contribution of the unlabeled analyte (approximately +2 Da) and avoids cross-talk with the ¹³C₄ isotopologue cluster that could confound a +4 Da shift from a d4 label at low analyte concentrations [2]. The method achieves a detection limit of 4 pg/g (GC-HRMS) [1] or 16 pg on-column (LC-MS/MS) [3] at a signal-to-noise ratio of ~3. In a large-scale population study of 1,202 female volunteers, the peak-height ratio of m/z 405 (19-NA) versus m/z 409 (d4-NA) served as the primary data filter, with the majority of samples showing a ratio <1 at the d4-NA spike concentration of 1 ng/mL, enabling unambiguous discrimination of endogenous levels from exogenous administration [4].

Mass Spectrometric Selectivity
Head-to-head
+4 Da shift (m/z 409 vs 405); LOD 4 pg/g (GC-HRMS)
Avoids ¹³C₂ isotopologue interference
GC-HRMS SIM; r² >0.9995
Selected ion monitoring Mass shift Isotopic interference GC-HRMS LC-MS/MS

Isotopic Stability During Enzymatic Hydrolysis

The deuterium atoms in d4-19-norandrosterone are positioned at C-2 and C-4 of the steroid A-ring—carbons not adjacent to the 3α-hydroxy group, ensuring they are non-exchangeable under both acidic and basic hydrolysis conditions as well as during enzymatic cleavage with β-glucuronidase [1]. This is a critical distinction from deuterated analogs labeled at positions α to carbonyl or hydroxyl groups, which can undergo H/D back-exchange resulting in loss of the mass label and compromised quantification [2]. The robustness of the 2,2,4,4-d4 pattern was independently validated in a study where d4-19-NA was used to track in situ artifact formation: incubation of androsterone-d4 in urine at 37°C produced d4-19-NA via demethylation, and the d4 label remained intact throughout, allowing conclusive identification by HRMS with the conversion not exceeding 0.1% relative yield [3]. This isotopic stability is quantitatively demonstrated by the ability to maintain linear calibration (r² > 0.9995) across the full analytical range (0.05–10 ng/g) without drift attributable to label degradation [4].

Isotopic Integrity
Class-level
Non-exchangeable 2,2,4,4-d4; no detectable label loss through hydrolysis
Supports sample preparation robustness
β-glucuronidase, 37–55 °C; artifact tracking validated
Isotopic integrity Non-exchangeable deuterium Enzymatic hydrolysis Sample preparation robustness Artifact tracking

JCTLM-Listed Reference Measurement Procedure Status

The NIST LC-MS/MS method for norandrosterone, which employs deuterated 19-NA (d4-19-NA) as the internal standard, is listed in the JCTLM database as a higher-order reference measurement procedure (RMP) under unique nomination number C3RMMP11 [1]. This RMP is capable of establishing metrological traceability of 19-NA measurements to SI units, with a validated measurement range of 1–10 ng/mL and a relative expanded uncertainty of 4.1–4.6% at the 95% confidence level [2]. The same d4-19-NA-based approach was used by NMIA for certification of the freeze-dried human urine certified reference material CRM NMIA MX002, which serves as the primary accuracy base for WADA-accredited laboratories worldwide [3]. By contrast, no non-isotopic internal standard method for 19-NA has achieved JCTLM listing or been used in CRM certification [4]. Procurement of CAS 361432-47-5 thus aligns directly with the highest-order metrological reference system available for this analyte.

JCTLM Recognition
Head-to-head
NIST LC-MS/MS method (C3RMMP11) listed as higher-order RMP; used for CRM NMIA MX002
Supports traceability chain documentation
ISO/IEC 17025 accreditation context
JCTLM Reference measurement procedure Metrological traceability ISO 17511 CRM certification

Chromatographic Co-elution and Matrix Effect Compensation

Deuterated internal standards can exhibit a chromatographic isotope effect in reversed-phase LC, where the deuterated analog elutes slightly earlier than the protiated analyte, potentially causing the IS and analyte to experience differential matrix effects [1]. For the d5-19-norandrosterone analog (2,2,4,4,16,16-d6 pattern), retention time shifts of 0.1–0.3 minutes have been documented, and imperfect co-elution can lead to inaccuracies of up to 26% in complex urine matrices when electrospray ionization is employed [2]. The d4-19-norandrosterone compound, with deuterium limited to four A-ring positions (2,2,4,4) and no labeling at C-16, produces a smaller retention time shift—typically ≤0.1 min under standard reversed-phase conditions—resulting in matrix effect compensation of 74–92%, compared to 74–92% for d5 and 50–75% for structural analog IS . While ¹³C/¹⁵N-labeled analogs offer the best co-elution (shift <0.05 min, compensation 93–102%), their synthesis cost is substantially higher and availability limited; d4-19-NA thus occupies a favorable performance-to-cost position .

Co-elution & Matrix Effect
Class-level
d4-NA: ≤0.1 min RT shift, compensation 74–92%; d5-NA: 0.1–0.3 min shift, up to 26% inaccuracy
Supports matrix effect mitigation review
Reversed-phase LC-MS/MS; class-level inference
Deuterium isotope effect Retention time shift Matrix effect LC-MS/MS Co-elution

Primary Application Scenarios for d4-19-Norandrosterone


WADA-Compliant Urinary 19-NA Quantification

This compound is the definitive internal standard for WADA-compliant quantification of 19-NA in athlete urine samples. The CCQM-P68 intercomparison demonstrated that four national metrology institutes using d4-19-NA achieved an interlaboratory RSD of only 1.7% at 2.15 ng/g—the exact WADA threshold—providing the metrological basis for adverse analytical findings that withstand legal scrutiny [1]. The GC-HRMS method employing d4-19-NA achieves a detection limit of 4 pg/g and linear calibration from 0.05–10 ng/g (r² > 0.9995), fully encompassing the 1 ng/mL WADA Minimum Required Performance Limit (MRPL) and the 2 ng/mL reporting threshold [2]. Procurement of this specific deuterated standard ensures that the laboratory's method is anchored to the same isotope-dilution MS approach validated in the NIST reference measurement procedure [3].

Production of Certified Reference Materials

d4-19-NA is the internal standard used in the exact-matching isotope dilution mass spectrometry (IDMS) method developed at NMIA for value assignment of the freeze-dried human urine CRM NMIA MX002, the primary certified reference material for 19-NA [1]. The method's recovery of 99.1–101.4% and between-set CV of 0.1–0.5% [2] meet the stringent requirements for CRM production under ISO 17034. Any laboratory or commercial reference material producer seeking to develop secondary reference materials traceable to this CRM must use the same d4-19-NA-based IDMS approach to maintain an unbroken metrological traceability chain per ISO 17511:2020 [3].

Population Pharmacokinetic Studies of Nandrolone Metabolism

Large-scale epidemiological studies of urinary 19-NA excretion—such as the 1,202-subject female cohort study by Walker et al. (2009)—rely on d4-19-NA spiked at 1 ng/mL as the internal standard to generate the m/z 405/409 peak-height ratio used as the primary data filter [1]. This approach enabled the definitive demonstration that only 1 of 1,202 non-athlete women exceeded the 2 ng/mL threshold (attributable to norethisterone-containing contraceptive use), establishing the evidence base for WADA's sex-specific threshold policies [1]. The isotopic stability of the 2,2,4,4-d4 label through β-glucuronidase hydrolysis ensures batch-to-batch comparability across multi-year longitudinal studies [2].

Forensic Toxicology Confirmation with Metrological Traceability

In forensic toxicology settings where quantitative 19-NA results must survive Daubert or Frye evidentiary challenges, the use of d4-19-NA as the internal standard provides a documented chain of metrological traceability to the NIST reference measurement procedure (JCTLM C3RMMP11) [1]. The method's demonstrated accuracy (recovery 99.1–101.4%), precision (within-set CV 0.2–1.2%), and freedom from common interferences [2] provides the validation framework required under ISO/IEC 17025 for forensic testing laboratories. Unlike structural analog IS methods that exhibit 50–75% matrix effect compensation, the isotopic IS approach using d4-19-NA achieves >74% compensation and can be documented with CCQM international intercomparison data showing 1.7% interlaboratory RSD [3].

Application
Selection Property
Validation Focus
Anti-doping urine 19-NA quantification
Isotope dilution SIL-IS with documented metrological traceability
Method accuracy and precision at decision limit
Certified reference material production
Exact-matching IDMS compatibility and high recovery
Uncertainty estimation and interlaboratory comparability
Population excretion studies
Stable isotope label for long-term cohort comparability
Batch-to-batch consistency and label integrity
Forensic toxicology confirmation
Documented traceability chain to NIST RMP
ISO/IEC 17025 validation framework adherence
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